molecular formula C20H17ClN4O2 B2821750 N-(3-chloro-4-methylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide CAS No. 923677-66-1

N-(3-chloro-4-methylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

Cat. No.: B2821750
CAS No.: 923677-66-1
M. Wt: 380.83
InChI Key: FKCABKGLIBQVLX-UHFFFAOYSA-N
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Description

The compound N-(3-chloro-4-methylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide features a hybrid structure combining an indole core, a 1,3,4-oxadiazole ring, and an acetamide side chain.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O2/c1-12-7-8-15(10-16(12)21)22-19(26)11-25-17-6-4-3-5-14(17)9-18(25)20-24-23-13(2)27-20/h3-10H,11H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCABKGLIBQVLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Structural Similarities

The target compound shares a conserved scaffold with several analogues:

  • Indole-Oxadiazole Core : The 1H-indole moiety linked to a 5-methyl-1,3,4-oxadiazole ring is a common feature in compounds such as N-(2-ethoxyphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide (F356-0028) .
  • Acetamide Linkage : The acetamide group connects the indole-oxadiazole core to aromatic substituents, as seen in compounds like 8t (N-(5-chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide) .

Key Structural Differences

Variations in substituents and side chains critically modulate properties:

Compound Name (Source) Substituent on Acetamide Oxadiazole Substituent Molecular Weight Notable Features
Target Compound 3-chloro-4-methylphenyl 5-methyl 376.41* Chlorine enhances hydrophobicity; methyl improves metabolic stability
F356-0028 2-ethoxyphenyl 5-methyl 376.41 Ethoxy group increases solubility
8t 5-chloro-2-methylphenyl Sulfanyl linkage 428.5 Sulfanyl bridge may enhance H-bonding
2a 3-chlorophenyl Benzofuran-oxadiazole - Benzofuran substitution alters π-stacking

*Molecular weight inferred from structurally similar F356-0026.

Physicochemical Properties

  • Melting Points : Analogues like 10j (192–194°C) and 10k (175–176°C) from show that electron-withdrawing groups (e.g., nitro, chloro) increase melting points due to stronger intermolecular forces .
  • Solubility : The ethoxy group in F356-0028 likely improves aqueous solubility compared to the target compound’s chloro-methyl group .

Enzyme Inhibition

  • LOX and BChE Inhibition : Compounds 8t and 8u () inhibit lipoxygenase (LOX) and butyrylcholinesterase (BChE), with IC₅₀ values correlating with substituent electronic effects. The chloro and nitro groups in 8t and 8v enhance activity by stabilizing enzyme-ligand interactions .
  • Acetylcholinesterase (AChE) Inhibition: Aminothiazole hybrids like 3a () demonstrate that bulky aromatic substituents reduce activity, suggesting the target compound’s 3-chloro-4-methyl group may balance steric hindrance and binding affinity .

Antimicrobial Activity

  • Benzofuran-Oxadiazole Derivatives : Compounds 2a and 2b () exhibit potent antimicrobial effects, with the 3-chlorophenyl group in 2a showing superior activity to methoxy-substituted 2b . This supports the hypothesis that halogenated aromatic groups enhance microbial target engagement.

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